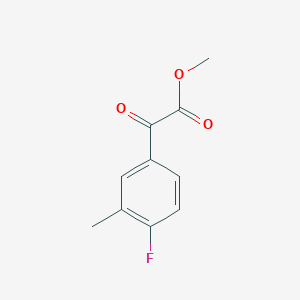

Methyl 4-fluoro-3-methylbenzoylformate

Description

BenchChem offers high-quality Methyl 4-fluoro-3-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNKYSAZSDRDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Methyl 4-fluoro-3-methylbenzoylformate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-fluoro-3-methylbenzoylformate

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Methyl 4-fluoro-3-methylbenzoylformate represents such a compound of interest, combining the structural features of an α-ketoester with a substituted aromatic ring. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its electronic properties, metabolic stability, and steric profile, making it a potentially valuable building block in medicinal chemistry.

While direct and extensive literature on Methyl 4-fluoro-3-methylbenzoylformate is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties. By drawing upon established data from structurally related analogues and the well-documented chemistry of the α-ketoester functional group, we can construct a robust predictive framework. This document aims to serve as a foundational resource, offering insights into its synthesis, reactivity, and characterization, thereby enabling its potential application in research and development. α-Ketoesters, in general, are recognized as versatile intermediates in the synthesis of a wide array of value-added compounds, including pharmaceuticals and agrochemicals.[1]

Predicted Physicochemical Properties

The physical properties of Methyl 4-fluoro-3-methylbenzoylformate can be extrapolated from its constituent parts and analogous compounds. The introduction of the α-keto group is expected to increase the boiling point and density compared to the corresponding benzoate ester. The presence of the fluorine atom will influence polarity and intermolecular interactions.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₉FO₃ | Based on structural components. |

| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Methyl benzoylformate is a colorless to pale yellow liquid.[2][3] |

| Boiling Point | > 220 °C (at 760 mmHg) | Higher than Methyl 4-fluorobenzoate (199.6 °C) and Methyl 3-methylbenzoate (221 °C), and likely similar to or slightly higher than Methyl benzoylformate (246-248 °C) due to the added substituents.[3][4][5][6] |

| Density | ~1.2 g/mL at 25 °C | Expected to be slightly higher than related compounds like Methyl 4-fluorobenzoate (1.192 g/mL) and Methyl benzoylformate (1.155 g/mL).[5][7][8] |

| Solubility | Poorly soluble in water; miscible with common organic solvents (e.g., ethanol, ether, acetone). | This is a characteristic property of similar esters like methyl benzoate and methyl benzoylformate.[2][6] |

| Refractive Index | ~1.51-1.53 at 20 °C | In line with values for Methyl 4-fluorobenzoate (1.494) and Methyl benzoylformate (1.528).[4][5][7] |

Chemical Properties and Reactivity

The chemical reactivity of Methyl 4-fluoro-3-methylbenzoylformate is primarily dictated by the α-ketoester moiety, which contains two adjacent electrophilic centers.

-

Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack, a common reaction for α-ketoesters. This can lead to the formation of α-hydroxy esters upon reduction or Grignard addition.

-

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding 4-fluoro-3-methylbenzoylformic acid.[2]

-

Condensation Reactions: The α-ketoester can participate in various condensation reactions, making it a valuable synthetic intermediate for heterocyclic compounds.[9]

-

Photochemical Reactivity: Benzoylformate esters are known to be photoactive and can be used as photoinitiators in polymerization processes.[2][3] This property is valuable in applications such as UV-curable coatings and inks.[2][3]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of Methyl 4-fluoro-3-methylbenzoylformate is the Friedel-Crafts acylation of 2-fluorotoluene (3-fluoro-1-methylbenzene) with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the 2-fluorotoluene ring.[10]

Caption: Proposed synthesis of Methyl 4-fluoro-3-methylbenzoylformate via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add 2-fluorotoluene (1.0 eq) to the cooled suspension. Separately, dissolve methyl oxalyl chloride (1.1 eq) in dry DCM and add it to the dropping funnel.

-

Reaction: Add the methyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Characterization Workflow

As a novel or sparsely documented compound, rigorous characterization is essential to confirm its identity and purity. A standard workflow involves a combination of spectroscopic techniques.

Caption: General workflow for the structural characterization of a synthesized organic compound.

Experimental Protocol: Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to identify the key functional groups present in the molecule.[11][12][13]

-

Sample Preparation: A small amount of the purified liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.[11]

-

Expected Absorptions:

-

C=O (Ketone): Strong absorption around 1720-1740 cm⁻¹.

-

C=O (Ester): Strong absorption around 1735-1750 cm⁻¹. The two carbonyl stretches may overlap.

-

C-O (Ester): Absorption in the 1300-1000 cm⁻¹ region.

-

C-F: Strong absorption in the 1400-1000 cm⁻¹ region.

-

Aromatic C=C: Absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H: Stretches above 3000 cm⁻¹.

-

Aliphatic C-H: Stretches just below 3000 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.[14][15][16]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Predicted ¹H NMR Signals:

-

Aromatic protons will appear as multiplets in the 7.0-8.0 ppm range. The fluorine atom will cause splitting of adjacent proton signals.

-

The methyl ester protons will be a singlet around 3.9 ppm.

-

The aromatic methyl protons will be a singlet around 2.3-2.5 ppm.

-

-

Predicted ¹³C NMR Signals:

-

Two carbonyl carbons (ketone and ester) in the 160-190 ppm range.

-

Aromatic carbons in the 110-160 ppm range. The carbon directly bonded to fluorine will show a large coupling constant.

-

The methyl ester carbon around 52 ppm.

-

The aromatic methyl carbon around 20 ppm.

-

-

Predicted ¹⁹F NMR Signals:

-

A single resonance, with its chemical shift influenced by the other substituents on the aromatic ring.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[17][18][19]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL, then dilute further as needed for the instrument.[20]

-

Data Acquisition: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Expected Results:

-

The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (196.18).

-

Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

-

Potential Applications in Drug Development

The structural motifs within Methyl 4-fluoro-3-methylbenzoylformate suggest several potential applications in drug discovery and development:

-

Intermediate for Heterocyclic Synthesis: The α-ketoester functionality is a versatile handle for constructing complex heterocyclic systems, which are prevalent in many drug classes.[9]

-

Bioisosteric Replacement: The fluorinated methylbenzoyl group could serve as a bioisostere for other substituted phenyl rings in known bioactive molecules, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

-

Building Block for Bioactive Scaffolds: The compound can be used as a starting material for the synthesis of more complex molecules with potential anti-inflammatory, analgesic, or other therapeutic activities, similar to other benzoyl derivatives.[3]

Conclusion

Methyl 4-fluoro-3-methylbenzoylformate, while not extensively documented, represents a compound with significant potential for chemical synthesis and medicinal chemistry applications. By leveraging predictive methodologies based on well-characterized analogous structures, this guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, and a robust workflow for its characterization. It is our hope that this document will serve as a valuable starting point for researchers and scientists looking to explore the utility of this and other novel chemical entities in the advancement of drug discovery and development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Methyl Benzoylformate: More Than Just a Chemical Name - Oreate AI Blog [oreateai.com]

- 4. Methyl 3-methylbenzoate | 99-36-5 [chemicalbook.com]

- 5. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Methyl 4-fluorobenzoate | 403-33-8 [chemicalbook.com]

- 9. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. labindia-analytical.com [labindia-analytical.com]

- 14. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Small molecule-NMR | University of Gothenburg [gu.se]

- 17. hscprep.com.au [hscprep.com.au]

- 18. jackwestin.com [jackwestin.com]

- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Engineering Fluorinated Benzoylformate Derivatives: Synthesis, Photochemistry, and Applications in Advanced Therapeutics

Executive Summary

In my experience optimizing synthetic pathways for advanced therapeutics and materials, the introduction of a fluorine atom onto the benzoylformate (phenylglyoxylate) scaffold is not merely a structural tweak—it fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic fate. Fluorinated benzoylformates, such as methyl p-fluorobenzoylformate (F-MBF) and ethyl 4-fluorophenylglyoxylate, serve as highly versatile α-keto ester building blocks. They are increasingly critical in two distinct but overlapping fields: as highly efficient Norrish Type I photoinitiators for deep-layer photocuring[1], and as advanced precursors in the mutasynthesis of fluorinated nonribosomal peptides and active pharmaceutical ingredients (APIs)[2].

This technical guide deconstructs the synthesis, mechanistic photochemistry, and biological applications of fluorinated benzoylformate derivatives, providing self-validating protocols and causal rationale for researchers in drug development and materials science.

Mechanistic Rationale: The "Fluorine Effect" on the Benzoylformate Scaffold

The unique properties of fluorinated benzoylformates stem from fluorine's dual electronic nature: it is highly electronegative (exerting a strong inductive electron-withdrawing effect, -I) yet possesses non-bonding electron pairs that can be donated into the aromatic ring via resonance (+R).

When positioned at the para position of a benzoylformate, the fluorine atom:

-

Lowers the LUMO Energy: This increases the electrophilicity of the α-keto carbonyl, making it highly susceptible to nucleophilic attack during API synthesis.

-

Increases Cleavage Exothermy: In photochemical applications, the electron-withdrawing nature of fluorine stabilizes the resulting p-fluorobenzoyl radical upon UV/LED irradiation, significantly increasing the triplet bond dissociation energy and accelerating Norrish Type I α-cleavage[1].

-

Enhances Metabolic Stability: In biological systems, the strong C-F bond resists cytochrome P450-mediated oxidative degradation, a critical advantage when these scaffolds are incorporated into novel antibiotics or insect growth regulators[2],[3].

Step-by-Step Experimental Methodology: Synthesis of F-MBF

The synthesis of methyl p-fluorobenzoylformate relies on a highly controlled Friedel-Crafts acylation. As a self-validating protocol, the following workflow explains the causality behind each parameter to ensure high yield and purity.

Reagents: Fluorobenzene (1.0 eq), Methyl oxalyl chloride (1.1 eq), Anhydrous Aluminum Trichloride (AlCl₃, 1.2 eq), Anhydrous Dichloromethane (DCM).

Step 1: Assembly & Solvent Selection

-

Action: Dissolve fluorobenzene and methyl oxalyl chloride in anhydrous DCM under an inert nitrogen atmosphere.

-

Causality: DCM is specifically chosen because it is a non-coordinating solvent. Unlike ethers or THF, DCM will not compete with the acyl chloride for the Lewis acid catalyst, allowing AlCl₃ to fully generate the highly reactive acylium ion intermediate.

Step 2: Lewis Acid Activation & Temperature Control

-

Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add anhydrous AlCl₃ in small portions over 30 minutes.

-

Causality: Strict temperature control is the most critical failure point in this synthesis. If the temperature exceeds 10 °C, the intermediate acylium ion will undergo rapid decarbonylation (loss of CO gas), leading to the formation of methyl 4-fluorobenzoate instead of the desired α-keto ester.

Step 3: Electrophilic Aromatic Substitution

-

Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature until gas evolution ceases[4].

-

Causality: Despite its inductive withdrawal, the fluorine atom's resonance donation heavily directs the bulky acylium electrophile to the para position, ensuring high regioselectivity and minimizing ortho byproducts.

Step 4: Quenching & Phase Separation

-

Action: Carefully pour the reaction mixture over crushed ice containing 1 M HCl. Extract the aqueous layer with DCM.

-

Causality: The cold acidic quench safely breaks the aluminum complex. Using an acidic environment rather than a basic one prevents the premature saponification (hydrolysis) of the methyl ester back to benzoylformic acid.

Step 5: In-Process Validation

-

Action: Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2).

-

Validation: The appearance of a distinct, UV-active spot at R_f ~0.4 confirms the formation of the α-keto ester, clearly separating from the non-polar fluorobenzene starting material.

Applications in Biotechnology and Drug Development

Precursor-Directed Biosynthesis (Mutasynthesis)

In the realm of antibiotic discovery, total synthesis of complex nonribosomal peptides is often economically unviable. Instead, researchers utilize precursor-directed biosynthesis (mutasynthesis). By feeding synthetic 4-fluorophenylglyoxylate into cultures of Streptomyces coelicolor, the native Nonribosomal Peptide Synthetase (NRPS) assembly line incorporates the fluorinated precursor[2].

The adenylation (A) domain of the NRPS exhibits sufficient promiscuity to recognize the fluorinated benzoylformate derivative, tethering it to the thiolation (T) domain. This process yields novel fluorinated analogues of Calcium-Dependent Antibiotics (CDA), which exhibit identical macrocyclization but possess superior resistance to enzymatic degradation[2].

Fig 1: NRPS mutasynthesis workflow utilizing 4-fluorophenylglyoxylate for CDA production.

Development of Novel Insect Growth Regulators

Fluorinated benzoylformates are also vital intermediates in synthesizing benzoylphenylureas. Studies have shown that introducing fluorinated substituents onto the benzoyl or aniline rings significantly amplifies the biological activity of these compounds. Specifically, fluoro-substituted benzoylphenylureas demonstrate vastly superior larvicidal activities against pests like the oriental armyworm and mosquitoes compared to commercial standards like Hexaflumuron[3].

Photochemical Dynamics: Norrish Type I Cleavage

Beyond biology, fluorinated alkyl phenylglyoxylates are heavily utilized in photochemistry. While earlier hypotheses suggested the formation of phenylglyoxal intermediates, rigorous quantitative analysis has proven that these molecules undergo direct Norrish Type I or Type II reactions[5].

Under 405 nm LED irradiation, F-MBF undergoes an n-π* transition to an excited singlet state, followed by intersystem crossing to a triplet state. The molecule then undergoes rapid Norrish Type I α-cleavage, generating a p-fluorobenzoyl radical and a methoxycarbonyl radical. Because the fluorine atom stabilizes the radical, F-MBF acts as an exceptionally potent photoinitiator, capable of initiating acrylate free-radical polymerization for deep-layer photocuring up to 6.5 cm[1].

Fig 2: Norrish Type I photochemical cleavage pathway of F-MBF under 405 nm LED irradiation.

Quantitative Data Summaries

To facilitate rapid comparison for assay development, the following tables summarize the spectroscopic validation data and comparative efficacy of fluorinated benzoylformates.

Table 1: Spectroscopic & Physical Data of Methyl p-Fluorobenzoylformate (F-MBF) [4]

| Parameter | Value / Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.17–8.07 (m, 2H, Ar-H), 7.27–7.12 (m, 2H, Ar-H), 4.01 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 184.12 (C=O ketone), 165.58 (C=O ester), 163.61 (C-F), 133.09, 132.99, 128.97, 116.40, 116.17 (Ar-C), 52.91 (-OCH₃) |

| HRMS (ESI) | [M + H]⁺ calculated for C₉H₈FO₃⁺ 182.0379, found 182.0382 |

Table 2: Comparative Biological & Photochemical Efficacy

| Field of Application | Non-Fluorinated Precursor | Fluorinated Derivative | Key Advantage / Outcome | Ref |

| NRPS Mutasynthesis | CDA2a / CDA2b (Wild-type) | Fluorinated CDA Analogues | Enhanced metabolic stability; successful A-domain incorporation | [2] |

| Insect Growth Regulators | Standard Benzoylphenylureas | Fluoro-substituted Benzoylphenylureas | Superior larvicidal activity against oriental armyworm | [3] |

| Photoinitiators (405 nm) | Standard MBF | F-MBF | Increased cleavage exothermy; enables 6.5 cm deep-layer curing | [1] |

References[5] Title: Photochemical Reactions of Alkyl Phenylglyoxylates 1 | Source: ACS Publications | URL:Link[2] Title: Recent advances in engineering nonribosomal peptide assembly lines | Source: RSC Publishing | URL:Link[3] Title: Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators | Source: PubMed | URL:Link[4] Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring | Source: AWS | URL:Link[1] Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Source: Macromolecules (ACS Publications) | URL:Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in engineering nonribosomal peptide assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00099H [pubs.rsc.org]

- 3. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

The Alpha-Keto Ester Moiety in Benzoylformates: A Hub of Tunable Reactivity for Modern Synthesis and Drug Discovery

Abstract

The benzoylformate scaffold, characterized by its unique α-keto ester moiety, represents a cornerstone in contemporary organic synthesis and medicinal chemistry. The juxtaposition of a ketone and an ester group flanking a central carbonyl carbon imparts a rich and tunable reactivity profile, making it a versatile synthon for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of benzoylformates, designed for researchers, scientists, and drug development professionals. We will delve into the electronic underpinnings of its reactivity, survey its participation in a wide array of chemical transformations—including nucleophilic additions, reductions, oxidations, and cycloadditions—and highlight its strategic application in the synthesis of biologically active molecules. This guide emphasizes the causality behind experimental choices, provides detailed methodological insights, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Benzoylformate Core - Electronic Properties and Synthetic Potential

The reactivity of the benzoylformate moiety is fundamentally governed by the electronic interplay between the aromatic ring, the α-keto group, and the ester functionality. The two adjacent carbonyl groups create a highly electrophilic α-keto carbon, making it a prime target for nucleophilic attack. The ester group, while also electron-withdrawing, can modulate the reactivity of the adjacent ketone. Furthermore, the benzoyl group's aromatic ring can be substituted to electronically tune the reactivity of the dicarbonyl system. This inherent electronic flexibility allows for a high degree of control over various chemical transformations.

This guide will systematically explore the following key areas of benzoylformate reactivity:

-

Nucleophilic Addition Reactions: The cornerstone of benzoylformate chemistry, including additions of organometallics, enolates, and heteroatomic nucleophiles, with a focus on stereoselective transformations.

-

Reductive Transformations: Methods for the selective reduction of either the keto or ester functionality, leading to valuable α-hydroxy esters and other chiral building blocks.

-

Oxidative Processes: Exploration of the oxidative cleavage and functionalization of the benzoylformate core.

-

Cycloaddition Reactions: The participation of the α-keto ester moiety in concerted and stepwise cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks.

-

Photochemical and Radical Reactions: Unveiling the unique reactivity of benzoylformates under photochemical and radical conditions.

-

Applications in Drug Discovery and Development: Illustrating the utility of the benzoylformate scaffold in the synthesis of medicinally relevant compounds.

Nucleophilic Addition to the α-Keto Carbonyl: A Gateway to Molecular Complexity

The pronounced electrophilicity of the α-keto carbonyl group in benzoylformates makes it highly susceptible to nucleophilic attack. This reactivity has been extensively exploited to forge new carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol.

Grignard and Organolithium Reagents: Direct Carbon-Carbon Bond Formation

The addition of Grignard and organolithium reagents to benzoylformates is a fundamental transformation for creating tertiary α-hydroxy esters. The mechanism proceeds through a nucleophilic attack on the keto-carbonyl, followed by an acidic workup to protonate the resulting alkoxide.[1][2]

Mechanism of Grignard Addition to Benzoylformate:

Caption: Mechanism of Grignard reagent addition to a benzoylformate.

Computational studies have revealed that the mechanism of the Grignard reaction can be complex, potentially involving both polar and radical pathways depending on the substrate and reaction conditions. For substrates with low reduction potentials, a single-electron transfer (SET) mechanism may compete with the classical nucleophilic addition.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-phenylpropanoate via Grignard Reaction

-

To a solution of ethyl benzoylformate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

Asymmetric Nucleophilic Additions: Accessing Chiral α-Hydroxy Esters

The synthesis of enantiomerically enriched α-hydroxy esters is of significant interest in the pharmaceutical industry. This has driven the development of numerous asymmetric nucleophilic addition reactions to benzoylformates.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Methyl Benzoylformate

| Catalyst/Ligand | H₂ Pressure (atm) | Temp (°C) | Solvent | ee (%) | Yield (%) | Reference |

| Rh-(R,S)-Josiphos | 50 | 25 | MeOH | 97 | >99 | [5] |

| Ru-BINAP | 100 | 80 | MeOH | 95 | >99 | [6] |

| Ir-SpinPHOX | 50 | 25 | DCM | 99 | 98 | [7] |

| CD@Cu cathode | electrocatalytic | 25 | aqueous | 78 | 94 | [8] |

Reductive Transformations: Selective Control over Carbonyl Reactivity

The presence of two distinct carbonyl functionalities in benzoylformates—a ketone and an ester—presents a challenge and an opportunity for selective reduction. The choice of reducing agent and reaction conditions allows for the targeted reduction of either the keto group to afford α-hydroxy esters or the reduction of both carbonyls.

Chemoselective Reduction of the Keto Group

The reduction of the α-keto group to a hydroxyl group is a highly valuable transformation, providing access to chiral α-hydroxy esters, which are important building blocks in natural product synthesis and drug development.

Metal Hydride Reductants:

-

Sodium Borohydride (NaBH₄): This mild reducing agent can selectively reduce the ketone in the presence of the ester, although diastereoselectivity can be moderate.[9][10][11]

-

Lithium Tri-sec-butylborohydride (L-Selectride®): A bulkier and more selective hydride reagent, L-Selectride® often provides excellent diastereoselectivity in the reduction of α-keto esters, particularly when a chiral auxiliary is employed.[12] The steric hindrance of the reagent favors attack from the less hindered face of the ketone.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will typically reduce both the ketone and the ester functionalities.[11][13]

Biocatalytic Reductions:

Enzymes, such as those found in baker's yeast (Saccharomyces cerevisiae) and various thermophilic bacteria, offer a green and highly stereoselective method for the reduction of benzoylformates. These biocatalytic systems often provide access to (R)- or (S)-α-hydroxy esters with high enantiomeric excess.[9][14][15] For instance, the reduction of methyl benzoylformate with certain strains of thermophilic actinomycetes yields the corresponding (R)-alcohol with >98% ee.[14]

Experimental Protocol: Diastereoselective Reduction of a Chiral α-Keto Ester with L-Selectride®

-

A solution of the α-keto ester derived from a chiral auxiliary (e.g., cis-1-arylsulfonamido-2-indanol) (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[12]

-

A 1.0 M solution of L-Selectride® in THF (1.5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis.

Oxidative Transformations of the Benzoylformate Moiety

While less explored than nucleophilic additions and reductions, oxidative reactions of benzoylformates can lead to valuable synthetic intermediates.

The benzylic position of the benzoyl group is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a carboxylic acid. Reagents like hot, concentrated potassium permanganate (KMnO₄) can achieve this transformation.[16] The reaction is believed to proceed through a radical mechanism initiated by the abstraction of a benzylic hydrogen atom.[16]

The α-keto ester functionality can also undergo oxidative cleavage. For instance, treatment with peroxy acids can lead to the formation of benzoic acid and an oxalate monoester. This reaction is analogous to the Baeyer-Villiger oxidation of ketones.

Cycloaddition Reactions: Constructing Rings with Benzoylformates

The electron-deficient nature of the carbonyl groups in benzoylformates allows them to participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic structures.

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[17] Benzoylformate esters can serve as the carbonyl component in this reaction. Upon photochemical excitation, the benzoylformate can react with an alkene to yield highly functionalized oxetanes.[3][18] The stereochemical outcome of the reaction can be influenced by the use of chiral auxiliaries on the ester group.[15]

Mechanism of the Paternò-Büchi Reaction:

Caption: Simplified mechanism of the Paternò-Büchi reaction with a benzoylformate.

Diels-Alder Reactions: Benzoylformates as Dienophiles

The electron-withdrawing nature of the α-keto ester moiety can activate an adjacent carbon-carbon double bond, making β,γ-unsaturated α-ketoesters effective dienophiles in Diels-Alder reactions.[19] While benzoylformates themselves lack a dienophilic double bond, derivatives can be designed to participate in these powerful [4+2] cycloadditions for the construction of six-membered rings. The use of chiral Lewis acids can promote enantioselective Diels-Alder reactions with these substrates.[17][18][20]

Photochemical and Radical Reactivity

Beyond the Paternò-Büchi reaction, benzoylformates exhibit other interesting photochemical and radical-mediated reactivity.

Methyl benzoylformate and its derivatives have been investigated as Norrish Type I photoinitiators for free-radical polymerization.[10][21] Upon UV irradiation, they can undergo α-cleavage to generate a benzoyl radical and a methoxycarbonyl radical, both of which can initiate polymerization.

Recent advances in photoredox catalysis have enabled the intermolecular radical addition to carbonyls.[21][22][23] This strategy allows for the use of simple aldehydes and ketones as radical acceptors. While specific examples with benzoylformates are still emerging, this methodology holds promise for the development of novel transformations of the α-keto ester moiety.

Applications in Drug Discovery and Development

The versatile reactivity of the benzoylformate scaffold makes it an attractive starting point for the synthesis of biologically active molecules. The α-hydroxy ester products derived from benzoylformates are particularly valuable chiral building blocks.

Derivatives of methyl benzoylformate are implicated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[24] Furthermore, benzofuran derivatives, which can be synthesized through pathways involving benzoylformate-like precursors, exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[25][26] The ability to readily introduce diverse substituents onto the benzoylformate core through nucleophilic additions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The α-keto ester moiety within the benzoylformate framework is a remarkably versatile functional group, offering a rich landscape of chemical reactivity. Its electrophilic nature at the keto-carbonyl carbon provides a reliable handle for nucleophilic additions, which can be rendered highly stereoselective through the use of chiral auxiliaries, catalysts, or biocatalytic methods. Furthermore, the ability to selectively reduce or engage the carbonyl groups in cycloaddition and radical reactions underscores the synthetic utility of this scaffold. The continued exploration of the reactivity of benzoylformates, particularly in the context of modern catalytic and photochemical methods, will undoubtedly lead to the development of novel synthetic strategies and the discovery of new therapeutic agents. This guide has aimed to provide a comprehensive overview of the core principles governing the reactivity of benzoylformates, equipping researchers with the knowledge to strategically employ this powerful synthon in their own synthetic endeavors.

References

-

Reddy, G. V., et al. (1998). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. Tetrahedron Letters, 39(12), 1985-1986. [Link]

-

Itoh, N., et al. (2006). Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. Journal of Molecular Catalysis B: Enzymatic, 38(3-6), 91-100. [Link]

-

Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(17), 6079-6086. [Link]

-

D'Auria, M., et al. (2004). On the Paternò–Büchi reaction of chiral phenylglyoxylate esters with furan derivatives. Photochemical & Photobiological Sciences, 3(1), 81-86. [Link]

-

LibreTexts. (2021, March 16). 6.2: Reactions of Ketones. Chemistry LibreTexts. [Link]

-

Peltzer, R. M., et al. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. OperaChem. [Link]

-

MacMillan, D. W. C., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]

-

Carmona, D., et al. (2010). Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes. Journal of the American Chemical Society, 132(11), 3652-3653. [Link]

-

Wiley-VCH. (2015). Asymmetric Catalysis in Organic Synthesis. [Link]

-

Walborsky, H. M. (1981). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 14(10), 286-293. [Link]

-

Li, C.-J., et al. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 25(18), 4210. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Yamazaki, S., & Yamabe, S. (2003). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. The Journal of Organic Chemistry, 68(2), 573-581. [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. [Link]

-

I. F. M. D. C. D. S. (1993). Powerful dienophiles for asymmetric Diels-Alder reactions: .alpha.-(2-exo-hydroxy-10-bornylsulfinyl)maleimides. The Journal of Organic Chemistry, 58(20), 5482-5488. [Link]

-

Ube, H., & Shimizu, T. (2016). Synthesis and Biological Applications of Hydroxamates. Molecules, 21(7), 864. [Link]

-

König, B. (2019). Radical Addition to Carbonyls (or C = X) Enabled by Visible Light Photoredox or Not. Angewandte Chemie International Edition, 58(16), 5194-5196. [Link]

-

Pohl, M., et al. (2000). Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones. Chemistry, 6(8), 1483-1495. [Link]

-

Carmona, D., et al. (2007). Ruthenium—Lewis Acid Catalyzed Asymmetric Diels—Alder Reactions Between Dienes and α,β-Unsaturated Ketones. Chemistry – A European Journal, 13(12), 3354-3368. [Link]

-

Scialdone, O., et al. (2013). Practical aspects concerning catalysis with molecularly doped metals. Catalysis Science & Technology, 3(8), 1874-1883. [Link]

-

Griesbeck, A. G., & Streuff, J. (2020). Chain propagation determines the chemo- and regioselectivity of alkyl radical additions to C–O vs. C–C double bonds. Nature Communications, 11(1), 1-8. [Link]

-

Melchiorre, P. (2022). Merging Carbonyl Addition with Photocatalysis. Accounts of Chemical Research, 55(9), 1263-1277. [Link]

-

PharmaCompass. (n.d.). Metal Hydride Reduction Service | API Contract Manufacturing. [Link]

-

Li, Y., & Tanner, D. (2002). Biomimetic Reduction of Methyl Benzoylformate with NADH Models 12. Letters in Organic Chemistry, 1(2), 163-166. [Link]

-

Melchiorre, P., et al. (2017). Intermolecular Radical Addition to Carbonyls Enabled by Visible Light Photoredox Initiated Hole Catalysis. Journal of the American Chemical Society, 139(40), 13998-14001. [Link]

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

-

Francke, R., & Schille, B. (2019). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. ACS Catalysis, 9(2), 1234-1239. [Link]

-

Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994-28019. [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

-

Kappe, C. O. (2012). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Angewandte Chemie International Edition, 51(42), 10434-10436. [Link]

-

Scribd. (n.d.). Metal Hydride Reduction. [Link]

-

Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Knowles, R. R., & Jacobsen, E. N. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. [Link]

-

Chulkin, A., et al. (2019). Synthesis and Evaluation of Biological Activity of Benzoxaborole Derivatives of Azithromycin. The Journal of Antibiotics, 72(1), 35-42. [Link]

-

Chemistry Academy. (2022, April 10). How To Find Oxidation Of Peroxy Acids [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

-

LibreTexts. (2023, August 15). 15.8: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

-

Visual Learners. (2025, April 16). Oxidation of Benzylic Carbon to acid [Video]. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. scribd.com [scribd.com]

- 12. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal Hydride Reduction Service | API Contract Manufacturing [pharmacompass.com]

- 14. researchgate.net [researchgate.net]

- 15. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. Merging Carbonyl Addition with Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Intermolecular Radical Addition to Carbonyls Enabled by Visible Light Photoredox Initiated Hole Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chemoselective Grignard Addition to Methyl 4-fluoro-3-methylbenzoylformate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Application Focus: Strategies for the synthesis of

Mechanistic Rationale & The Chemoselectivity Challenge

-Keto esters, such as methyl 4-fluoro-3-methylbenzoylformate, are highly versatile electrophilic intermediates frequently utilized in the synthesis of complex pharmaceuticals and bioactive molecules[1]. The primary synthetic utility of this substrate lies in its ability to undergo nucleophilic addition to formThe Grignard reaction is a fundamental carbon-carbon bond-forming process that proceeds via nucleophilic attack on a carbonyl group to form a tetrahedral intermediate[2]. Because Grignard reagents are highly potent nucleophiles, they will readily attack both carbonyl groups if the reaction environment is not strictly regulated. The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the absence of resonance stabilization from an adjacent alkoxy group. However, once the initial tetrahedral magnesium-alkoxide intermediate forms at the ketone, excess reagent or elevated thermal energy can trigger a subsequent attack on the ester, leading to an undesired 1,2-diol byproduct[2]. Therefore, controlling the kinetics of the reaction is paramount to isolating the monoaddition product.

Experimental Design & Causality

To ensure a self-validating and highly selective reaction, the experimental parameters must be tightly controlled. Every choice in this protocol is designed to maximize the kinetic differentiation between the two carbonyl groups:

-

Cryogenic Control (-78 °C): Working under cryogenic temperature conditions is essential to realizing monoaddition and preserving the ester group[3]. At -78 °C, the thermal energy is sufficient to overcome the activation barrier for the ketone attack, but entirely insufficient for the ester attack, kinetically freezing the reaction at the monoaddition stage.

-

Strict Stoichiometry (1.05 eq): Using exactly 1.05 equivalents of the Grignard reagent ensures complete conversion of the starting material while starving the reaction of the excess nucleophile required to drive the equilibrium toward diol formation[2].

-

Aprotic Solvation (Anhydrous THF): Grignard reagents are extremely sensitive to moisture and will violently quench in the presence of water[2]. Tetrahydrofuran (THF) is utilized because its oxygen atoms coordinate with the magnesium ion, stabilizing the Grignard reagent and the resulting tetrahedral intermediate better than standard diethyl ether, thereby preventing premature collapse.

-

Mild Quenching (Sat. aq. NH4Cl): Utilizing a mild, buffered acid like ammonium chloride ensures the protonation of the alkoxide intermediate to yield the tertiary alcohol[4], without risking the acid-catalyzed hydrolysis of the surviving methyl ester.

Reaction Pathway Visualization

Caption: Chemoselective Grignard addition pathway to alpha-keto esters.

Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Deviating from cryogenic temperatures drastically reduces the yield of the desired

| Entry | Temperature (°C) | RMgBr Equivalents | Solvent | Conversion (%) | Chemoselectivity ( |

| 1 | 25 (RT) | 2.00 | THF | >99 | 5 : 95 |

| 2 | 0 | 1.10 | THF | >99 | 60 : 40 |

| 3 | -40 | 1.05 | THF | 95 | 85 : 15 |

| 4 | -78 | 1.05 | THF | >99 | 98 : 2 |

Table 1: Influence of temperature and stoichiometry on the chemoselective Grignard addition to

Step-by-Step Methodology

This protocol describes the addition of methylmagnesium bromide to methyl 4-fluoro-3-methylbenzoylformate to yield methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate. The workflow is designed as a self-validating system with built-in in-process controls.

Reagents & Materials:

-

Methyl 4-fluoro-3-methylbenzoylformate (1.0 eq, 5.0 mmol, 980 mg)

-

Methylmagnesium bromide (3.0 M in THF, 1.05 eq, 5.25 mmol, 1.75 mL)

-

Anhydrous Tetrahydrofuran (THF, 25 mL)

-

Saturated aqueous NH₄Cl (10 mL)

-

Ethyl Acetate (EtOAc) and Brine

Protocol:

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry nitrogen (N₂) three times.

-

Causality: Removes trace surface moisture that would prematurely destroy the Grignard reagent via protonation[2].

-

-

Substrate Dissolution: Add Methyl 4-fluoro-3-methylbenzoylformate (980 mg) to the flask, followed by 25 mL of anhydrous THF. Stir to achieve a homogenous solution.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes to ensure uniform internal temperature.

-

Nucleophilic Addition: Using a gas-tight syringe, add Methylmagnesium bromide (1.75 mL, 3.0 M) dropwise down the side of the flask over 10 minutes.

-

In-Process Control: The solution will transition from a pale yellow to a darker, complex hue, visually indicating the formation of the magnesium alkoxide intermediate.

-

-

Incubation: Stir the reaction mixture at -78 °C for exactly 1 hour.

-

Validation: Analyze a micro-aliquot via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a single, more polar spot (R_f ≈ 0.3) corresponding to the tertiary alcohol.

-

-

Quenching: While strictly maintaining the flask at -78 °C, slowly add 10 mL of saturated aqueous NH₄Cl dropwise.

-

Causality: Safely quenches any unreacted Grignard reagent and protonates the alkoxide without providing the harsh acidic conditions that would hydrolyze the methyl ester[4].

-

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure

-hydroxy ester.

Experimental Workflow Visualization

Caption: Step-by-step workflow for cryogenic Grignard addition.

References

1.[4] Grignard Reaction - Organic Chemistry Portal. Available at:[Link] 2.[3] Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. Available at:[Link] 3.[1] An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene - Asian Journal of Chemistry. Available at:[Link] 4.[2] Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol - University of Delaware. Available at:[Link]

Sources

Methyl 4-fluoro-3-methylbenzoylformate in Fischer indole synthesis

Application Note: Overcoming Structural Limitations of Methyl 4-fluoro-3-methylbenzoylformate in Indole Synthesis Workflows

Executive Summary

Methyl 4-fluoro-3-methylbenzoylformate (CAS: 1267230-81-8) is a highly valuable α-keto ester used in medicinal chemistry to install sterically tuned, fluorinated aromatic motifs. While researchers frequently attempt to utilize this building block in the classical Fischer Indole Synthesis (FIS) to generate 2-carboxylate-3-aryl indoles, direct application invariably fails.

This application note details the mechanistic causality behind this failure and provides field-proven, alternative synthetic workflows—specifically, the enantioselective Friedel-Crafts alkylation—to successfully integrate this pharmacophore into an indole scaffold.

Mechanistic Analysis: The Causality of FIS Failure

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry, relying on a highly specific cascade of events. When an arylhydrazine reacts with a ketone, it forms a hydrazone. For the reaction to proceed to an indole, this hydrazone must tautomerize into an ene-hydrazine, which subsequently undergoes a heat- or acid-catalyzed [3,3]-sigmatropic rearrangement.

The Structural Blockade:

Methyl 4-fluoro-3-methylbenzoylformate is an aryl-glyoxylate derivative (

Mechanistic pathway demonstrating the stalled hydrazone intermediate due to the lack of α-hydrogens.

Strategic Pivot: Alternative Synthetic Workflows

To successfully merge the 4-fluoro-3-methylphenyl moiety with an indole core, drug development professionals must pivot from building the indole from the ketone, to using the ketone to functionalize a pre-existing indole.

Workflow A: Homologation to Arylpyruvate (FIS Compatible)

If a true FIS is strictly required, the benzoylformate must first be homologated to an arylpyruvate (

Workflow B: Direct C3-Friedel-Crafts Alkylation (Recommended)

The most efficient and atom-economical method to utilize Methyl 4-fluoro-3-methylbenzoylformate is as an electrophile in an enantioselective Friedel-Crafts alkylation with an unsubstituted indole [2]. Indoles are highly nucleophilic at the C3 position. Under Lewis acid catalysis, the indole attacks the highly electrophilic α-keto ester, generating a chiral 3-indolyl-mandelic acid derivative—a privileged scaffold in oncology and CNS drug discovery.

Enantioselective Friedel-Crafts alkylation of indole using a chiral Lewis acid catalyst.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

This self-validating protocol utilizes a Copper(II) triflate / chiral bisoxazoline (BOX) catalyst system to achieve high enantiomeric excess (ee).

Reagents Required:

-

Indole (1.0 equiv, 1.0 mmol)

-

Methyl 4-fluoro-3-methylbenzoylformate (1.2 equiv, 1.2 mmol)

- (0.1 equiv, 10 mol%)

-

(R,R)-Ph-BOX ligand (0.11 equiv, 11 mol%)

-

Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

-

Catalyst Complexation (Causality: Ensures asymmetric induction): In a flame-dried Schlenk flask under an argon atmosphere, add

(36.1 mg) and the (R,R)-Ph-BOX ligand (36.8 mg). Add 2.0 mL of anhydrous DCM. Stir the suspension at room temperature for 2 hours until a homogeneous, deep blue/green solution forms, indicating successful metal-ligand complexation. -

Electrophile Activation: Cool the catalyst solution to -20 °C using a cryocooler. Dissolve Methyl 4-fluoro-3-methylbenzoylformate (235.4 mg) in 1.0 mL of DCM and add it dropwise to the flask. Stir for 15 minutes to allow the Lewis acid to coordinate with the dicarbonyl moiety, lowering the LUMO of the ketone.

-

Nucleophilic Addition: Dissolve the indole (117.1 mg) in 2.0 mL of DCM. Add this solution to the reaction mixture dropwise over 30 minutes via a syringe pump to prevent localized heating and suppress uncatalyzed background reactions (which would lower the ee).

-

Reaction Monitoring (Self-Validation): Stir the reaction at -20 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting indole (

) should convert cleanly to a more polar tertiary alcohol product ( -

Quenching and Workup: Quench the reaction by adding 2.0 mL of saturated aqueous

directly at -20 °C. Extract the aqueous layer with DCM ( -

Purification & Validation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Validate the product via

NMR: look for the disappearance of the indole C3-H proton (typically around 7.2 ppm) and the appearance of a broad singlet corresponding to the tertiary hydroxyl group (

Quantitative Data Summary

The table below summarizes expected outcomes when applying various catalytic conditions to the reaction between indoles and benzoylformates, demonstrating the superiority of the Cu-BOX system for this specific transformation.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Uncatalyzed | DCM | 25 | 48 | < 10 | N/A (Racemic) |

| DCM | 0 | 12 | 85 | N/A (Racemic) | |

| DCM | -20 | 24 | 92 | 94 | |

| THF | -20 | 36 | 78 | 81 |

Note: Non-coordinating solvents like DCM are critical; coordinating solvents like THF compete with the benzoylformate for the Lewis acid, reducing both reaction rate and enantioselectivity.

References

-

Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications. This comprehensive review details the reactivity profiles of benzoylformates, explicitly outlining their applications in cycloadditions and Friedel-Crafts reactions, while confirming their limitations in direct ene-hydrazine formation. URL:[Link]

-

Recent advances in enzymatic and chemical carbon–carbon bond formation. Chem Soc Rev - RSC Publishing. This paper highlights the tandem Friedel-Crafts alkylation of indoles with α-keto esters (benzoylformates) as a premier method for constructing chiral 3-substituted indoline and indole derivatives. URL:[Link]

Application Notes & Protocols: Methyl 4-fluoro-3-methylbenzoylformate as a High-Efficiency Type I Photoinitiator

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Methyl 4-fluoro-3-methylbenzoylformate in photoinitiator research. We delve into the core principles of this novel photoinitiator, its proposed mechanism of action, and its potential advantages stemming from its unique chemical structure. Detailed, field-tested protocols for synthesis, kinetic evaluation, and application-specific performance testing are provided to empower researchers to explore its utility in advanced photopolymerization applications such as 3D printing, dental resins, and specialized coatings.

Introduction: The Need for Advanced Photoinitiators

Photopolymerization is a cornerstone technology that utilizes light to rapidly convert liquid monomers and oligomers into solid polymers.[1] This process offers unparalleled spatiotemporal control, energy efficiency, and speed, making it indispensable in fields like advanced manufacturing, biomedical engineering, and electronics.[1] The heart of any photopolymerizable system is the photoinitiator (PI), a molecule designed to absorb light energy and generate reactive species that initiate polymerization.[1][2]

Photoinitiators are broadly classified into two categories based on their mechanism:

-

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (α-cleavage) upon light absorption to directly generate free radicals.[2][3][4][5] They are known for their high reaction speeds.

-

Type II Photoinitiators: These systems require a bimolecular reaction, where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (like an amine) to form radicals.[2][3]

Methyl benzoylformate (MBF) and its derivatives are a promising class of Norrish Type I photoinitiators.[6] They offer distinct advantages, including low yellowing and suitability for deep-curing applications, particularly when their absorption spectra are tuned for modern LED light sources.[6][7] This guide focuses on a specific, functionalized derivative: Methyl 4-fluoro-3-methylbenzoylformate . The strategic placement of fluoro and methyl groups on the aromatic ring is hypothesized to modulate the initiator's photochemical properties, potentially enhancing initiation efficiency, tuning light absorption, and improving solubility in various monomer systems.

Physicochemical Properties and Structure

The unique substitution pattern of Methyl 4-fluoro-3-methylbenzoylformate dictates its physical and chemical behavior. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group can influence the molecule's absorption spectrum and the bond dissociation energy of the critical C-C bond for photoinitiation.

| Property | Value (Predicted/Typical for Analogs) | Source/Rationale |

| Chemical Formula | C₁₀H₉FO₃ | - |

| Molecular Weight | 196.18 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for MBF derivatives.[8] |

| Solubility | Soluble in common organic solvents and acrylate/methacrylate monomers. | Based on the structure of MBF.[9] |

| UV Absorption Max (λmax) | ~250-260 nm, with tail extending to ~400 nm | Based on MBF (244 nm) and substituted derivatives.[10] Substitution can shift λmax and enhance absorption near the 385-405 nm LED range. |

| CAS Number | Not broadly available; research compound. | - |

graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the structure using a label structure [ label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdwidth="350"height="200"fixedsize="true"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53419692&t=l"scale="true"/>td>tr>table> > ]; }

Caption: Chemical structure of a related compound, Methyl 4-fluoro-3-formylbenzoate.

Mechanism of Photoinitiation: Norrish Type I Cleavage

Methyl 4-fluoro-3-methylbenzoylformate is designed to function as a Norrish Type I photoinitiator. The initiation process is a highly efficient, unimolecular event triggered by the absorption of a photon.

-

Photoexcitation: The benzoylformate chromophore absorbs a photon (hν), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the sterically strained and electronically activated C-C bond between the benzoyl and carboxyl groups.

-

Radical Generation: This cleavage event generates two distinct free radicals: a substituted benzoyl radical and a methoxycarbonyl radical .

-

Initiation of Polymerization: Both radical species are capable of attacking the double bonds of monomer molecules (e.g., acrylates), thereby initiating the polymer chain reaction.

The efficiency of this process is influenced by the triplet state energy (ET) and the bond dissociation energy (BDE). Substituents on the phenyl ring can favorably alter these parameters to improve photoinitiation capability.[6][11]

Caption: Photoinitiation pathway of Methyl 4-fluoro-3-methylbenzoylformate.

Experimental Methodologies and Protocols

Proposed Synthesis Protocol

The synthesis of Methyl 4-fluoro-3-methylbenzoylformate can be approached via a multi-step pathway starting from commercially available materials. The following protocol is a proposed route based on established organic chemistry reactions for analogous compounds.

Objective: To synthesize Methyl 4-fluoro-3-methylbenzoylformate from 4-Fluoro-3-methylbenzoic acid.

Workflow Diagram:

Caption: Proposed synthetic workflow for the target photoinitiator.

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-methylbenzoic acid (1.0 eq).[12]

-

Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases.

-

Remove excess thionyl chloride under reduced pressure to yield the crude 4-fluoro-3-methylbenzoyl chloride. This product is moisture-sensitive and typically used directly in the next step.

-

-

Friedel-Crafts Acylation (Illustrative) :

-

Note: This step requires careful optimization. The following is a general procedure for forming an α-keto ester.

-

In a separate dry flask under an inert atmosphere (N₂ or Ar), prepare a solution of a suitable acylation precursor. A common method involves reacting the acid chloride with a cyanide source to form a benzoyl cyanide, followed by hydrolysis and esterification. A one-pot method from benzoyl nitrile has also been described for the parent MBF compound.[13]

-

A more direct, albeit challenging, approach is a Friedel-Crafts type reaction. Cool the reaction vessel containing the acid chloride in an appropriate solvent (e.g., dichloromethane) to 0°C.

-

Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).

-

Add methyl oxalyl chloride (1.0 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Quench the reaction carefully by pouring it over ice and dilute HCl.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-fluoro-3-methylbenzoylformate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Protocol: Evaluation of Photopolymerization Kinetics

Objective: To determine the polymerization rate and final monomer conversion of an acrylate formulation initiated by Methyl 4-fluoro-3-methylbenzoylformate using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[14]

Materials:

-

Methyl 4-fluoro-3-methylbenzoylformate (e.g., 0.5 mol%)

-

Reference Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (0.5 mol%)

-

Monomer: Trimethylolpropane triacrylate (TMPTA) or a Bis-GMA/TEGDMA blend for dental applications.[15]

-

FTIR spectrometer with a horizontal transmission or ATR setup.

-

UV/Vis LED light source (e.g., 395 nm or 405 nm) with controlled irradiance.

-

Sample molds (e.g., thin silicone rings between BaF₂ plates).

Procedure:

-

Formulation Preparation: Prepare the monomer formulations by dissolving the photoinitiators in the monomer. Ensure complete dissolution, using gentle heating if necessary. Prepare a control sample with no photoinitiator.

-

Sample Loading: Place a droplet of the formulation into the sample mold. The sample thickness should be consistent (e.g., 20-50 µm).

-

Baseline Spectrum: Record an IR spectrum of the uncured liquid formulation. The peak of interest is the acrylate C=C double bond stretch, typically around 1635 cm⁻¹.

-

Initiation and Data Acquisition:

-

Begin recording spectra in a time-resolved mode (e.g., 2 scans per second).

-

After a brief delay (e.g., 10 seconds) to establish a baseline, turn on the LED light source at a fixed irradiance (e.g., 100 mW/cm²).

-

Continue recording spectra until the C=C peak area no longer changes, indicating the reaction has completed.

-

-

Data Analysis:

-

Calculate the degree of conversion (DC%) as a function of time using the following formula: DC(t)% = [1 - (Peak Area(t) / Peak Area(0))] x 100%

-

Plot DC% versus time to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.

-

Compare the profiles of the experimental PI with the reference PI and the control.

-

Protocol: Determination of Curing Depth

Objective: To assess the through-cure performance of the photoinitiator, a critical parameter for applications like 3D printing and dental fillings.[6][11]

Materials:

-

Resin formulations as prepared in Protocol 4.2.

-

UV/Vis LED light source (e.g., 405 nm).

-

Cylindrical molds (e.g., PTFE or stainless steel) of known diameter and at least 10 mm depth.

-

Digital calipers.

Procedure:

-

Sample Preparation: Fill the cylindrical mold with the resin formulation, ensuring there are no air bubbles.

-

Irradiation: Place the mold directly under the light source and irradiate the top surface for a fixed period (e.g., 30 seconds) at a constant irradiance.

-

Measurement:

-

After irradiation, remove the mold.

-

Carefully extrude the sample. The uncured liquid resin will fall away.

-

Using digital calipers, measure the length of the solid, cured polymer cylinder. This value is the curing depth.

-

-

Analysis: Repeat the measurement at least three times for each formulation. Compare the curing depth achieved with Methyl 4-fluoro-3-methylbenzoylformate to that of a commercial initiator under identical conditions.

Applications and Expected Advantages

The unique structure of Methyl 4-fluoro-3-methylbenzoylformate suggests several key advantages that make it a compelling candidate for advanced applications.

-

High-Resolution 3D Printing: Efficient initiation at low concentrations can lead to reduced light scattering and sharper feature definition in stereolithography (SLA) and digital light processing (DLP) 3D printing.[1][16]

-

Dental Composites: Low yellowing is critical for aesthetic dental restorations.[17] Furthermore, high monomer conversion can improve the biocompatibility and mechanical properties of the final composite by reducing the elution of residual monomers.[17]

-

Clear and Pigmented Coatings: Its potential for low color and high surface cure efficiency makes it suitable for protective clear coats, wood finishes, and inks where color stability is paramount.[7][18]

-

Deep-Cure Systems: Like other MBF derivatives, its potentially weak absorption at the curing wavelength can allow for deeper light penetration, enabling the curing of thick or optically dense materials.[6][11]

References

- Tintoll. (n.d.). Free Radical Photoinitiators - Type I.

- Sigma-Aldrich. (n.d.). Aldrich Polymer Products Application & Reference Information.

- Li, Y., et al. (n.d.). Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing. PMC.

- ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.

- Wu, P. (2019, July 17). Photoinitiator. Paul Wu's Blog.

- He, X., et al. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, ACS Publications.

- International Journal of Dentistry Research. (n.d.). 3D printing technologies and photopolymer resins used in fixed prosthetic rehabilitation.

- Al-Ahmari, A., et al. (n.d.). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. PMC.

- Abdul-Monem, M. (2021, October 1). Naturally Derived Photoinitiators for Dental and Biomaterials Applications. European Dental Research and Biomaterials Journal.

- Dumur, F. (2023, April 26). Glyoxylates and Related Structures as Photoinitiators of Polymerization. Encyclopedia.pub.

- Abdul-Monem, M. (n.d.). Naturally Derived Photoinitiators for Dental and Biomaterials Applications. PDF.

- Pop-Ciutrila, I. S., et al. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI.

- He, X., et al. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS.

- Chlumsky. (n.d.). Photoinitiator MBF / Methyl benzoylformate CAS No 15206-55-0 manufacturer.

- Arkema. (n.d.). SpeedCure MBF.

- Oreate. (n.d.). Choosing the Right Photoinitiator: Understanding MBF's Advantages.

- ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.

- Oreate AI Blog. (2026, February 18). Methyl Benzoylformate: More Than Just a Chemical Name.

- He, X., et al. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, ACS Publications.

- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid.

-

PubChem. (n.d.). Methyl 4-fluoro-3-formylbenzoate. Retrieved March 7, 2026, from [Link]

- Anshul Specialty Molecules. (2025, July 11). Methyl Benzoylformate.

- CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (2013, November 27). Google Patents.

- Be-Mondo, R., et al. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI.

Sources

- 1. Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 4. researchgate.net [researchgate.net]

- 5. Photoinitiator – Paul Wu's Blog [materean.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longchangchemical.com [longchangchemical.com]

- 8. Methyl Benzoylformate [anshulchemicals.com]

- 9. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ossila.com [ossila.com]

- 13. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. dentistryscience.com [dentistryscience.com]

- 16. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-fluoro-3-methylbenzoylformate

Welcome to the Advanced Applications Support Hub.

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when isolating functionalized

This guide bypasses generic advice to provide a field-proven, causality-driven framework for the purification of this specific compound, ensuring maximum yield and chromatographic purity.

Part 1: Diagnostic Troubleshooting Guide

When your purification fails, the chemical structure itself holds the answer. Below are the most common critical failures encountered during the isolation of methyl benzoylformates, explained through mechanistic causality.

Q: During silica gel chromatography, my target ester co-elutes as a broad band with the unreacted starting material (4-fluoro-3-methylbenzoylformic acid). How do I resolve this?

A: The co-elution is caused by the carboxylic acid starting material heavily streaking on the silica gel stationary phase. Carboxylic acids form strong, continuous hydrogen bonds with free silanol groups, bridging the

Q: I performed a basic wash to remove the acid as suggested, but my overall ester yield dropped by over 40%. What went wrong?

A: You likely used a strong base (e.g.,

Q: My vacuum distillation resulted in a darkened, low-viscosity product and massive yield loss. Why did it decompose?

A: You experienced thermal decarboxylation.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for TLC and column chromatography?

A: A precise gradient of Petroleum Ether to Ethyl Acetate is optimal. Begin at 98:2 and push to 95:5 (v/v). The

Q: Can I use reverse-phase HPLC for polishing?

A: Yes, for milligram-scale analytical purification. Use a C18 column with a Water/Acetonitrile gradient. Crucial: Ensure the mobile phase is slightly acidic (0.1% Formic Acid). Neutral or basic aqueous conditions will promote the reversible hydration of the